molecular formula C15H16N2O2 B2732160 2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1986367-48-9

2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Cat. No. B2732160
CAS RN: 1986367-48-9
M. Wt: 256.305
InChI Key: WXOQYWBZONHZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (AMTN) is an organic compound belonging to the class of benzo[b]naphthyridinone derivatives. It is a colorless solid with a molecular weight of 298.32 g/mol and is soluble in methanol, ethanol, and acetic acid. It is a promising compound due to its potential applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one:

Pharmaceutical Applications

2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one: has shown potential in the development of new pharmaceutical drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and bacterial infections. Research has indicated its ability to inhibit certain enzymes and receptors, which could be beneficial in drug design .

Anti-Inflammatory Agents

This compound has been studied for its anti-inflammatory properties. It can modulate the activity of inflammatory mediators and pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By inhibiting these pathways, it can reduce inflammation and potentially treat conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Research has demonstrated that 2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one possesses antimicrobial properties. It has been effective against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance .

Anticancer Research

The compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with cancer cell signaling pathways. These properties make it a valuable compound in the search for new cancer therapies .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of 2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one . It has been found to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This makes it a potential candidate for the development of neuroprotective drugs .

Antioxidant Properties

The compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and aging. Its antioxidant properties are being explored for their therapeutic potential in preventing and treating oxidative stress-related conditions .

properties

IUPAC Name

2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-9-3-4-13-11(7-9)15(19)12-8-17(10(2)18)6-5-14(12)16-13/h3-4,7H,5-6,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOQYWBZONHZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

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